molecular formula C8H14N2O B100263 2-Cyano-2-ethylpentanamide CAS No. 18705-37-8

2-Cyano-2-ethylpentanamide

Cat. No.: B100263
CAS No.: 18705-37-8
M. Wt: 154.21 g/mol
InChI Key: GQEAGAYBSSTQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-ethylpentanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a valeramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-ethylpentanamide typically involves the cyanoacetylation of amines. One common method is the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions or in the presence of a suitable solvent. The reaction can be carried out at room temperature or with mild heating to facilitate the formation of the cyanoacetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-ethylpentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyano-2-ethylpentanamide and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the ethyl and valeramide groups.

    2-Cyano-2-methylvaleramide: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Cyano-2-phenylacetamide:

Uniqueness

2-Cyano-2-ethylpentanamide is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications. The presence of both the cyano and valeramide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

18705-37-8

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyano-2-ethylpentanamide

InChI

InChI=1S/C8H14N2O/c1-3-5-8(4-2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11)

InChI Key

GQEAGAYBSSTQEJ-UHFFFAOYSA-N

SMILES

CCCC(CC)(C#N)C(=O)N

Canonical SMILES

CCCC(CC)(C#N)C(=O)N

Synonyms

Pentanamide, 2-cyano-2-ethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.